2-chloro-N-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)benzamide

Protein Kinase D PKD inhibition pyrazolo[3,4-d]pyrimidine

This compound is a rigorously characterized pan-PKD inhibitor (IC₅₀ 17–35 nM) for kinase signaling research. Its validated inhibition of PKD-dependent cortactin phosphorylation differentiates it from unvalidated analogs. Procure with HPLC ≥95% purity certification to ensure reproducible dose-response studies in pancreatic cancer models (e.g., PANC-1).

Molecular Formula C18H12ClN5O2
Molecular Weight 365.78
CAS No. 899946-04-4
Cat. No. B2404362
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-chloro-N-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)benzamide
CAS899946-04-4
Molecular FormulaC18H12ClN5O2
Molecular Weight365.78
Structural Identifiers
SMILESC1=CC=C(C=C1)N2C3=C(C=N2)C(=O)N(C=N3)NC(=O)C4=CC=CC=C4Cl
InChIInChI=1S/C18H12ClN5O2/c19-15-9-5-4-8-13(15)17(25)22-23-11-20-16-14(18(23)26)10-21-24(16)12-6-2-1-3-7-12/h1-11H,(H,22,25)
InChIKeyABZLHCMVTHXELN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-Chloro-N-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)benzamide – CAS 899946-04-4: Core Chemical Identity and Procurement-Relevant Scaffold Context


2-Chloro-N-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)benzamide (CAS 899946-04-4) is a heterocyclic small molecule belonging to the pyrazolo[3,4-d]pyrimidine class, a privileged kinase-inhibitor scaffold [1]. The compound incorporates a 2-chlorobenzamide moiety at the N-5 position of the pyrazolo[3,4-d]pyrimidin-4-one core, with a phenyl substituent at N-1. Its molecular formula is C₁₈H₁₂ClN₅O₂ and its molecular weight is 365.8 g/mol [2]. The compound has been studied as a pan-protein kinase D (PKD) inhibitor and has demonstrated the ability to modulate PKD-dependent cortactin phosphorylation in cellular assays, positioning it as a research tool for kinase signaling investigations [1].

Why Generic Pyrazolo[3,4-d]pyrimidine Analogs Cannot Substitute for 2-Chloro-N-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)benzamide in Targeted Research Applications


Pyrazolo[3,4-d]pyrimidine-based kinase inhibitors exhibit highly nuanced structure-activity relationships. Subtle variations at the N-1, N-5, and C-4 positions of the core scaffold can profoundly alter kinase selectivity profiles, cellular potency, and downstream signaling effects. As demonstrated in the PKD inhibitor series from which the target compound is derived, even closely related analogs such as 3-IN-PP1 (which lacks the 2-chlorobenzamide moiety) show distinct IC₅₀ ranges and differential cellular anti-proliferative profiles [1]. Therefore, assuming functional equivalence between the target compound and other pyrazolo[3,4-d]pyrimidine derivatives—or even positional isomers (e.g., 3-chloro or 4-chloro benzamide analogs)—without direct comparative evidence is scientifically unsound and risks compromising experimental reproducibility [2].

Quantitative Differentiation Evidence for 2-Chloro-N-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)benzamide (CAS 899946-04-4) Against Key Comparators


PKD Inhibitory Activity Profile Differentiates Target Compound from the Parent Scaffold 3-IN-PP1

The target compound (referred to as compound 17m in the primary literature) demonstrates improved pan-PKD inhibitory activity compared to the parent scaffold 3-IN-PP1. 3-IN-PP1 exhibits IC₅₀ values ranging from 94–108 nM against PKD isoforms, whereas the target compound achieves IC₅₀ values in the range of 17–35 nM, representing an approximately 3- to 6-fold improvement in biochemical potency [1].

Protein Kinase D PKD inhibition pyrazolo[3,4-d]pyrimidine

Target Engagement in PANC-1 Cells Confirmed via Cortactin Phosphorylation Assay

Both the target compound and 3-IN-PP1 inhibited PKD-dependent cortactin phosphorylation in PANC-1 pancreatic cancer cells, confirming cellular target engagement. While both compounds demonstrated this activity, the target compound achieved this at lower concentrations consistent with its improved biochemical potency. This cellular validation distinguishes it from other pyrazolo[3,4-d]pyrimidine derivatives that may exhibit biochemical inhibition but fail to translate to cellular activity [1].

PKD signaling cortactin phosphorylation PANC-1

Positional Isomer Specificity: 2-Chloro vs. 3-Chloro Benzamide Substitution Impacts Predicted Binding Mode

The 2-chloro substitution on the benzamide ring of the target compound creates a distinct conformational profile compared to its 3-chloro positional isomer (3-chloro-N-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)benzamide). Based on class-level SAR analysis of pyrazolo[3,4-d]pyrimidine inhibitors, the ortho-substitution pattern influences the dihedral angle between the benzamide ring and the pyrazolo[3,4-d]pyrimidine core, potentially altering hinge-region binding interactions with the kinase ATP pocket. This structural distinction is critical for kinase selectivity profiles [1]. Direct comparative IC₅₀ data between these isomers has not been published, representing a known evidence gap.

positional isomer SAR kinase inhibitor design

Scaffold Differentiation: Pyrazolo[3,4-d]pyrimidine Core vs. Alternative Kinase Inhibitor Chemotypes

The pyrazolo[3,4-d]pyrimidine core of the target compound represents a distinct ATP-mimetic scaffold compared to other common kinase inhibitor chemotypes such as quinazolines, pyrido[2,3-d]pyrimidines, or indolinones. In the context of PKD inhibition, this scaffold has demonstrated pan-PKD activity with nanomolar potency, whereas alternative chemotypes often exhibit isoform-selective profiles or require higher concentrations for equivalent target engagement. The N-1 phenyl substitution on this scaffold has been specifically optimized for PKD binding, as evidenced by SAR studies [1].

kinase inhibitor scaffold pyrazolo[3,4-d]pyrimidine chemotype comparison

Recommended Research and Procurement Application Scenarios for 2-Chloro-N-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)benzamide (CAS 899946-04-4)


Pan-PKD Biochemical Profiling and Kinase Selectivity Screening

The target compound, with its documented pan-PKD IC₅₀ range of 17–35 nM, is optimally deployed as a high-potency reference inhibitor in biochemical PKD isoform profiling panels. Researchers designing kinase selectivity screens can use this compound as a positive control for PKD1/2/3 inhibition, benchmarked against the parent 3-IN-PP1 (IC₅₀ = 94–108 nM) to establish assay sensitivity windows [1]. Its 3- to 6-fold potency advantage reduces the compound quantity required per assay well, directly lowering procurement costs for large-scale screening campaigns.

PKD-Dependent Cortactin Phosphorylation Studies in Pancreatic Cancer Models

Investigators studying PKD-mediated cortactin phosphorylation in pancreatic cancer (e.g., PANC-1 cell models) should prioritize this compound for cellular target engagement experiments. The validated inhibition of cortactin phosphorylation distinguishes it from structurally similar analogs lacking cellular validation [1]. Procurement specifications should require analytical certification (HPLC purity ≥95%) to ensure reproducibility of phosphorylation inhibition data.

Structure-Activity Relationship (SAR) Studies Focused on N-5 Benzamide Substitution Effects

For medicinal chemistry teams exploring the impact of benzamide substitution patterns on pyrazolo[3,4-d]pyrimidine kinase inhibitor activity, the 2-chloro (ortho) substitution of this compound provides a critical data point. Comparative procurement of this compound alongside its 3-chloro and 4-chloro positional isomers enables systematic evaluation of regioisomeric effects on kinase binding, selectivity, and cellular potency [1]. While direct comparative IC₅₀ data across isomers are not yet published, the current evidence supports the ortho-substituted analog as the most extensively characterized member of this series.

Tool Compound for PKD Signaling Pathway Dissection in Cancer Biology

Given its nanomolar pan-PKD potency and demonstrated cellular activity, this compound serves as a chemical biology tool for dissecting PKD isoform contributions to cancer cell proliferation, migration, and invasion. Its well-characterized biochemical profile enables dose-response studies with predictable target coverage, reducing the experimental uncertainty associated with less potent or less characterized PKD inhibitors [1].

Quote Request

Request a Quote for 2-chloro-N-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.